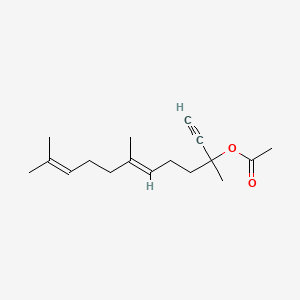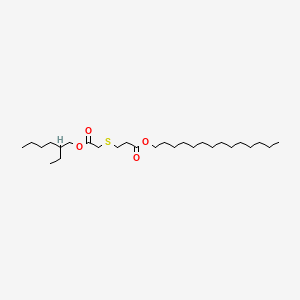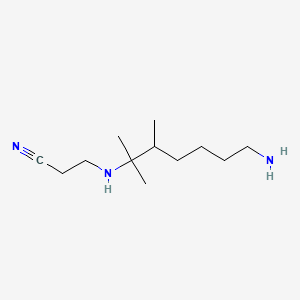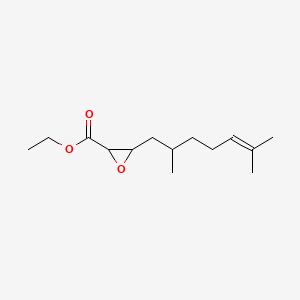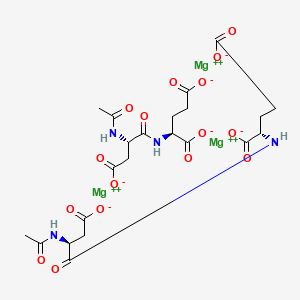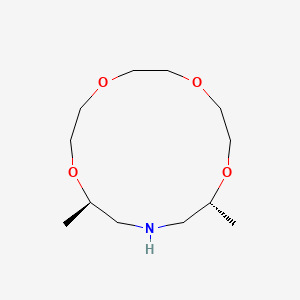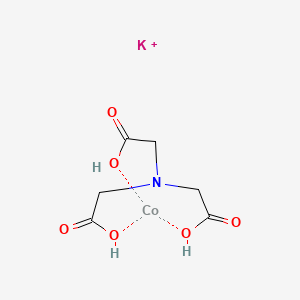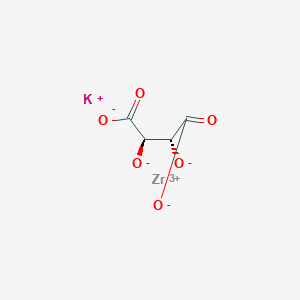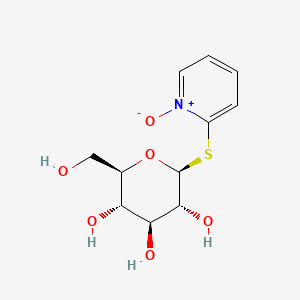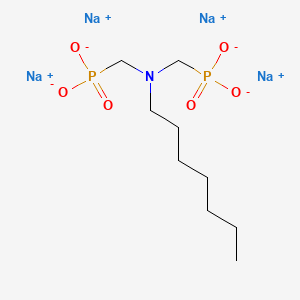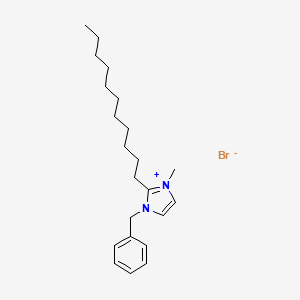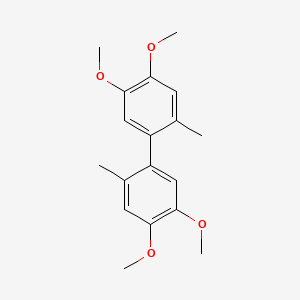
4,4',5,5'-Tetramethoxy-2,2'-dimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H22O4 It is a biphenyl derivative characterized by the presence of four methoxy groups and two methyl groups attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-tetramethoxy-2,2’-dimethyl-1,1’-biphenyl typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of toluene and methyl methacrylate under specific reaction conditions to form 3,3’,5,5’-tetramethylbiphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of hydroxylated biphenyl compounds.
Substitution: Introduction of various substituents, such as halogens, onto the biphenyl core.
科学的研究の応用
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用機序
The mechanism of action of 4,4’,5,5’-tetramethoxy-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The biphenyl core provides a rigid framework that can interact with various biological targets, potentially modulating their activity .
類似化合物との比較
Similar Compounds
1,1,2,2-Tetramethoxyethane: A related compound with similar methoxy groups but a different core structure.
2,2,2-Trimethoxy-4,5-Dimethyl-1,3,2-Dioxaphospholene: Another compound with methoxy groups and a different heterocyclic core.
Uniqueness
4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl is unique due to its specific arrangement of methoxy and methyl groups on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
62012-51-5 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
1-(4,5-dimethoxy-2-methylphenyl)-4,5-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C18H22O4/c1-11-7-15(19-3)17(21-5)9-13(11)14-10-18(22-6)16(20-4)8-12(14)2/h7-10H,1-6H3 |
InChIキー |
BYUPFZBHZMJFLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


